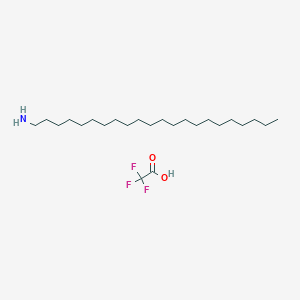![molecular formula C23H26ClNO2 B14345194 (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride CAS No. 100908-76-7](/img/structure/B14345194.png)
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic structure with a quaternary ammonium group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride typically involves a multi-step process:
Formation of the bicyclic structure: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Introduction of the quaternary ammonium group: This is achieved through quaternization reactions, where a tertiary amine is reacted with an alkyl halide.
Esterification: The final step involves the esterification of the bicyclic structure with (E)-2,3-diphenylprop-2-enoic acid under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the (E)-2,3-diphenylprop-2-enoate moiety, converting it to a single bond.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or alkoxides are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Saturated esters.
Substitution: Various substituted ammonium salts.
科学的研究の応用
Chemistry: The compound is used as a model system for studying quaternary ammonium compounds and their reactivity. It also serves as a precursor for synthesizing other complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a neurotransmitter analog due to its structural similarity to certain neurotransmitters.
Medicine: The compound’s quaternary ammonium group makes it a candidate for drug development, particularly in targeting specific receptors in the nervous system.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (8-methyl-8-azoniabicyclo[3.2.1]octan-3-
特性
CAS番号 |
100908-76-7 |
|---|---|
分子式 |
C23H26ClNO2 |
分子量 |
383.9 g/mol |
IUPAC名 |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24-19-12-13-20(24)16-21(15-19)26-23(25)22(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17;/h2-11,14,19-21H,12-13,15-16H2,1H3;1H/b22-14+; |
InChIキー |
YOJMKIWJYKBAGE-CWUUNJJBSA-N |
異性体SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4.[Cl-] |
正規SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
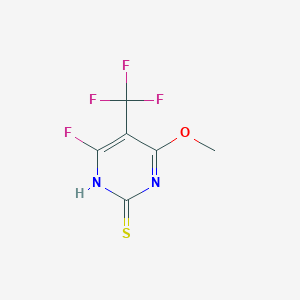
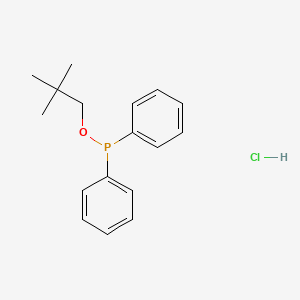
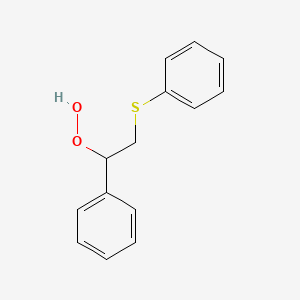
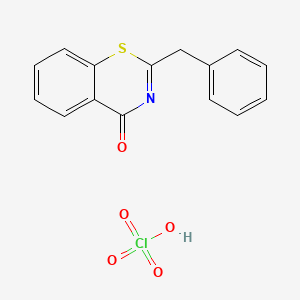
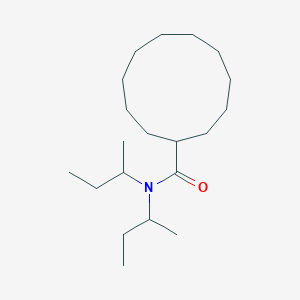
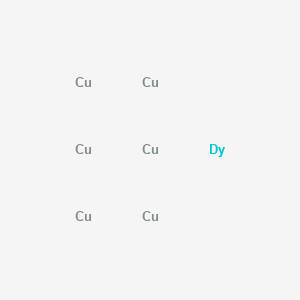
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
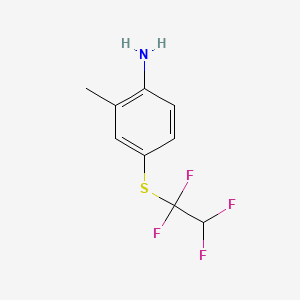

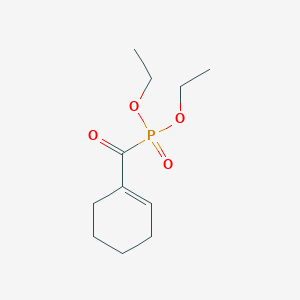

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
